N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide
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Overview
Description
N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound that belongs to the class of naphthofurans. This compound is of significant interest due to its potential biological and pharmacological activities. Naphthofurans are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide typically involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[2,1-b]furan-2-carboxylic acid derivatives, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets. As an MCH-R1 antagonist, it binds to the melanin concentrating hormone receptor 1, inhibiting its activity. This interaction can modulate feeding behavior and energy homeostasis, making it a potential therapeutic agent for obesity .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]furan-2-carboxamide derivatives: These compounds also exhibit biological activities and have been studied for their potential as MCH-R1 antagonists.
Indole derivatives: Indole-based compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide is unique due to its specific substitution pattern and the presence of the morpholine ring, which imparts distinct pharmacological properties. Its potential as an MCH-R1 antagonist sets it apart from other naphthofuran derivatives.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)benzo[e][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(21-8-3-9-22-10-12-24-13-11-22)19-14-17-16-5-2-1-4-15(16)6-7-18(17)25-19/h1-2,4-7,14H,3,8-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZRVKQGMKQLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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